ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[1,2-a]benzimidazole core, which is a fused ring system containing both pyrrole and benzimidazole rings. The presence of various substituents, such as benzyl, methyl, and ethyl groups, adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[1,2-a]benzimidazole core, followed by the introduction of the various substituents through different organic reactions. For instance, the synthesis might involve:
Cyclization Reactions: Formation of the pyrrolo[1,2-a]benzimidazole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of benzyl, methyl, and ethyl groups through nucleophilic or electrophilic substitution reactions.
Esterification: Formation of the carboxylate ester group through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Hydrolysis Conditions: Acidic or basic conditions (HCl, NaOH).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 7-methoxy-1-(4-methylbenzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate .
- Benzimidazole derivatives .
These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical reactivity and biological activities
Properties
CAS No. |
853317-97-2 |
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Molecular Formula |
C30H28N2O3 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)pyrrolo[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C30H28N2O3/c1-5-35-30(34)24-17-27(28(33)23-13-11-19(2)12-14-23)32-26-16-21(4)20(3)15-25(26)31(29(24)32)18-22-9-7-6-8-10-22/h6-17H,5,18H2,1-4H3 |
InChI Key |
KHTXMGDMOFAFEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N(C3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)C)C=C(C(=C3)C)C)CC5=CC=CC=C5 |
Origin of Product |
United States |
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